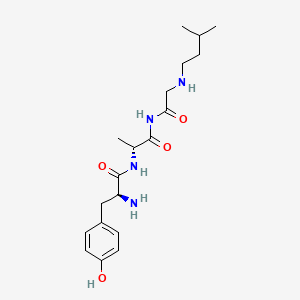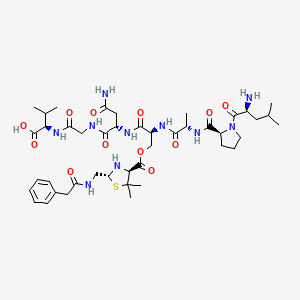
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione
Descripción general
Descripción
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C8H7N3O2 . It is used for synthesis .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molar mass is 177.16 g/mol .Physical And Chemical Properties Analysis
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a solid substance with a melting point of 300 °C . It is used for synthesis and has a molar mass of 177.16 g/mol .Aplicaciones Científicas De Investigación
Electrochemical Properties
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione exhibits notable electrochemical properties. Studies have shown its ability to induce physiological changes in intracellular pH, indicating cell activation. This characteristic makes it an interesting candidate for further electrochemical research and potential applications in cellular studies (Polosin et al., 2008).
Chemiluminescence and Energy Transfer
The compound has been utilized in chemiluminescence studies, particularly in the synthesis of molecular dyads linking 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione with other compounds like BODIPY. This synthesis can induce chemiluminescence, making it a valuable component in the study of chemiluminescent materials and energy transfer processes (Degirmenci & Algi, 2017).
Synthesis of Derivatives with Antimicrobial Properties
Researchers have explored the synthesis of derivatives from 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione, demonstrating antimicrobial properties against various bacterial and fungal strains. This line of research opens avenues for developing new antimicrobial agents (Ewies et al., 2021).
Supramolecular Liquid Crystals
The compound has been studied for its ability to self-assemble into trimeric disks, which can then organize into columnar, discotic mesophases. This property makes it significant in the field of materials science, especially in the development of supramolecular, discotic liquid crystals (Suárez et al., 1998).
Potential Anticonvulsant Activities
Derivatives of 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione have been synthesized and evaluated for their anticonvulsant activities. This research is crucial in the pharmaceutical field for developing new drugs to treat convulsions (Liu, Zhang, & Quan, 2017).
Bioorganic Chemistry
The synthesis of naphthoquinone derivatives from 5-Hydroxy-2,3-dihydrophthalazine-1,4-dione and their evaluation for antiproliferative activity against human tumor cell lines is another significant application. This research contributes to the understanding of the compound's role in bioorganic chemistry and cancer treatment (Bonifazi et al., 2010).
Electrochemical Oxidation Studies
Investigations into the electrochemical oxidation of the compound in various solvents have been conducted. These studies are fundamental in understanding the compound's behavior under different conditions, which is essential for its application in electrochemistry (Nematollahi et al., 2014).
Propiedades
IUPAC Name |
5-hydroxy-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUBTIDFWFQVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418683 | |
| Record name | 5-hydroxy-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,3-dihydrophthalazine-1,4-dione | |
CAS RN |
7600-08-0 | |
| Record name | 5-hydroxy-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride](/img/structure/B1232919.png)




![(-)-N-(3-Furylmethyl)-noroxymorphon-methansulfonat [German]](/img/structure/B1232930.png)



![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)
![[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B1232937.png)


